3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-naphthylamine. The reaction conditions include maintaining the temperature at around 60°C and using acetone as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Complexation: It can form complexes with transition metals, which can be studied for their electrochemical and catalytic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution: Products include derivatives with different substituents on the benzamide ring.
Oxidation: Products include sulfoxides and sulfones.
Complexation: Metal complexes with varying stoichiometries and properties.
Scientific Research Applications
3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting cellular processes. The compound’s ability to form complexes with transition metals also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-chloropyridine-2-ylcarbamothioyl)benzamide: Another thiourea derivative with similar coordination chemistry properties.
3,5-dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with different substitution patterns.
Uniqueness
3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide is unique due to its naphthalene moiety, which enhances its ability to interact with aromatic systems and increases its potential biological activity. The presence of the chlorine atom also provides a site for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-7-3-6-14(10-15)17(22)21-18(23)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQSUVFKULCRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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